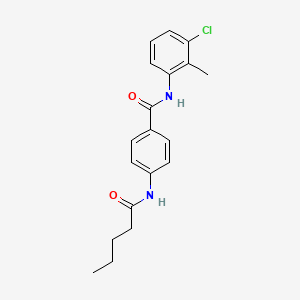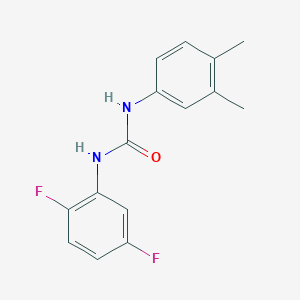![molecular formula C12H18N2O3 B4579797 N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)
N-[3-(4-morpholinyl)propyl]-2-furamide
Vue d'ensemble
Description
N-[3-(4-morpholinyl)propyl]-2-furamide, also known as UFP-512, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of furan derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization N-[3-(4-morpholinyl)propyl]-2-furamide derivatives are synthesized from commercially available materials, indicating a lack of side reactions and byproducts. These compounds are characterized by 1H NMR and mass spectral data, demonstrating their structure and purity. Their synthesis process has shown potential for high yield and purity, making them suitable for further biological evaluation (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015).
Biological Activity and Applications The synthesized N-[3-(4-morpholinyl)propyl]-2-furamide derivatives exhibit varied biological activities, including antibacterial and antifungal properties. Some of these derivatives have been found to possess good activity against certain strains, suggesting their potential use in medical and agricultural applications to combat microbial infections (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015).
Antifungal Activity N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including those involving morpholinyl groups, show antifungal activity against major pathogens responsible for important plant diseases. This suggests their potential as antifungal agents in agriculture, providing a way to protect crops from fungal infections and thereby supporting food security (Zhou Weiqun, Yang Wen, X. Liqun, Cheng Xianchen, 2005).
Chemical Applications In the field of chemistry, N-[3-(4-morpholinyl)propyl]-2-furamide derivatives have been used in the synthesis and study of mono- and dialkylfurans. This research contributes to our understanding of furan chemistry and its applications, ranging from material science to the synthesis of bioactive compounds (I. Bock, Hans Bornowski, A. Ranft, Heinz Theis, 1990).
Neuroscience Research Some derivatives have been identified as agonists of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), indicating potential for treating cognitive deficits in conditions like schizophrenia. This highlights the importance of these compounds in developing new therapeutic agents for neurological disorders (D. Wishka et al., 2006).
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-12(11-3-1-8-17-11)13-4-2-5-14-6-9-16-10-7-14/h1,3,8H,2,4-7,9-10H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYLLILLQMITKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)
![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)
![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4579748.png)

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)
![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)
![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)
![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)
